molecular formula C16H15N3O B11855165 3-cyclobutyl-4-phenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one CAS No. 820233-58-7

3-cyclobutyl-4-phenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one

Cat. No.: B11855165
CAS No.: 820233-58-7
M. Wt: 265.31 g/mol
InChI Key: RQGVSKRLRQZGIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclobutyl-4-phenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclobutyl-4-phenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one can be achieved through various synthetic routes. One common method involves the oxidative [3 + 3] annulation of enals with pyrazol-5-amines under N-heterocyclic carbene-catalyzed conditions . This reaction is known for its mild conditions, broad substrate scope, and scalability.

Another method involves the Friedel–Crafts-type alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, catalyzed by chiral-at-metal Rh(III) complexes . This method offers high yields and excellent enantioselectivity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalable synthesis of similar pyrazolopyridine derivatives suggests that continuous flow processes and catalytic methods could be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-cyclobutyl-4-phenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-cyclobutyl-4-phenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyclobutyl-4-phenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclobutyl-4-phenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one is unique due to its specific cyclobutyl and phenyl substituents, which may confer distinct biological activities and chemical reactivity compared to other pyrazolopyridine derivatives.

Properties

CAS No.

820233-58-7

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

3-cyclobutyl-4-phenyl-2,7-dihydropyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C16H15N3O/c20-13-9-12(10-5-2-1-3-6-10)14-15(11-7-4-8-11)18-19-16(14)17-13/h1-3,5-6,9,11H,4,7-8H2,(H2,17,18,19,20)

InChI Key

RQGVSKRLRQZGIX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=C3C(=CC(=O)NC3=NN2)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.